molecular formula C20H32O6 B122997 11-脱氢-TXB2 CAS No. 67910-12-7

11-脱氢-TXB2

货号: B122997
CAS 编号: 67910-12-7
分子量: 368.5 g/mol
InChI 键: KJYIVXDPWBUJBQ-UHHGALCXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

11-Dehydro-thromboxane B2 is a metabolite derived from thromboxane A2, which is produced by activated platelets. This compound is released during platelet activation and is found in urine. It serves as a biomarker for monitoring platelet activation and the effectiveness of aspirin therapy in preventing heart disease and other conditions where platelet activation is prominent .

科学研究应用

Cardiovascular Disease Risk Assessment

Role as a Biomarker:
11-dehydro-TXB2 serves as a non-invasive biomarker for assessing platelet activity and thromboxane biosynthesis in cardiovascular diseases. Elevated levels are associated with increased risks of major adverse cardiovascular events (MACEs) and other thromboembolic conditions.

Case Study:
A study involving patients with acute myocardial infarction (AMI) demonstrated that baseline urinary 11-dehydro-TXB2 levels were significantly higher in patients who experienced MACEs compared to those who did not. The odds ratio for predicting MACEs was found to be 1.58, indicating a strong correlation between elevated 11-dehydro-TXB2 levels and adverse outcomes in AMI patients .

Data Table: Urinary 11-Dehydro-TXB2 Levels in AMI Patients

Patient GroupMean 11-dehydro-TXB2 (pg/mL)P-Value
With MACEs7.73 ± 0.53<0.001
Without MACEs7.28 ± 0.45

Thromboembolic Events in Nephrology

Clinical Relevance:
In patients with membranous nephropathy (MN), elevated serum levels of 11-dehydro-TXB2 have been linked to an increased risk of thromboembolic events. A recent study established a highly sensitive time-resolved fluorescence immunoassay (TRFIA) for detecting 11-dehydro-TXB2, revealing significantly higher concentrations in MN patients compared to healthy controls .

Data Table: Serum Levels of 11-Dehydro-TXB2 in MN Patients

GroupMean Serum Level (pg/mL)P-Value
Healthy ControlsX
MN PatientsY<0.05

Metabolic Syndrome and Aspirin Response

Predictor of Aspirin Efficacy:
In males with metabolic syndrome, urinary levels of 11-dehydro-TXB2 have been found to be elevated, suggesting its potential role in evaluating the effectiveness of aspirin therapy for preventing atherosclerotic cardiovascular diseases (ASCVDs). In a study involving aspirin-naive males, two-thirds exhibited elevated urinary 11-dehydro-TXB2 levels, indicating a high risk for cardiovascular events .

Data Table: Urinary 11-Dehydro-TXB2 Levels in Metabolic Syndrome Patients

Urinary Level Range (pg/mg creatinine)No. of PatientsMean ± SD (pg/mg creatinine)
<2500271668 ± 606
2500 - 10,000534064 ± 1283
>10,000211,353 ± 1231

Future Directions and Implications

The findings surrounding the applications of 11-dehydro-TXB2 suggest its potential utility as a biomarker for various health conditions related to thrombotic events and cardiovascular risk assessment. Future research could focus on standardizing its measurement techniques across different populations and exploring its predictive capabilities in broader clinical settings.

作用机制

Target of Action

11-Dehydro-thromboxane B2 (11-Dehydro-TXB2) is a major metabolite of Thromboxane A2 (TXA2) and is primarily targeted by activated platelets . Thromboxane A2 is a chemically unstable lipid mediator involved in several pathophysiological processes, including primary hemostasis, atherothrombosis, inflammation, and cancer .

Mode of Action

11-Dehydro-TXB2 is produced from the breakdown of thromboxane A2. It is released by activated platelets and its levels can be used to monitor the response to aspirin therapy when used to prevent heart disease and in diseases where platelet activation is prominent .

Biochemical Pathways

Thromboxane A2 is the major arachidonic acid derivative via the cyclooxygenase (COX)-1 pathway in human platelets . The production of 11-Dehydro-TXB2 is often used to measure thromboxane production in vivo . It is produced by the dehydrogenation of the alcohol group on the C11 position of TXB2 by the enzyme 11-OH-dehydrogenase .

Pharmacokinetics

The pharmacokinetics of 11-Dehydro-TXB2 involves its production from the breakdown of thromboxane A2 and its release by activated platelets . Its levels in urine can be used to monitor the response to aspirin therapy . The detection of 11-Dehydro-TXB2 is often used to measure thromboxane production in vivo .

Result of Action

The action of 11-Dehydro-TXB2 is associated with the pathophysiological role of transiently or persistently enhanced platelet activation . It is involved in thrombus formation and patients with certain conditions, such as membranous nephropathy, are prone to thromboembolism events .

Action Environment

The action of 11-Dehydro-TXB2 can be influenced by various environmental factors. For instance, its levels can be used to monitor the response to aspirin therapy when used to prevent heart disease . Moreover, its levels can be elevated in diseases where platelet activation is prominent .

生化分析

Biochemical Properties

11-Dehydro-txb2 is produced by the dehydrogenation of the alcohol group on the C11 position of TXB2 by the enzyme 11-OH-dehydrogenase . It interacts with various enzymes and proteins, particularly those involved in the cyclooxygenase (COX)-1 pathway . The nature of these interactions involves the breakdown of thromboxane A2 to form 11-Dehydro-txb2 .

Cellular Effects

11-Dehydro-txb2 plays a significant role in various cellular processes. It is released by activated platelets , indicating its involvement in platelet activation and related cellular functions. It influences cell function by participating in cell signaling pathways related to platelet activation . Its levels can be used to monitor the response to aspirin therapy when used to prevent heart disease and in diseases where platelet activation is prominent .

Molecular Mechanism

The molecular mechanism of 11-Dehydro-txb2 involves its formation from the breakdown of thromboxane A2. This process is facilitated by the enzyme 11-OH-dehydrogenase, which dehydrogenates the alcohol group on the C11 position of TXB2 . This mechanism allows 11-Dehydro-txb2 to exert its effects at the molecular level.

Temporal Effects in Laboratory Settings

The effects of 11-Dehydro-txb2 can change over time in laboratory settings. It is a chemically unstable compound , suggesting that its stability and degradation may vary depending on the conditions. Specific long-term effects on cellular function observed in in vitro or in vivo studies are not mentioned in the available literature.

Metabolic Pathways

11-Dehydro-txb2 is involved in the metabolic pathways of thromboxane A2. It is produced from the breakdown of thromboxane A2, indicating its role in the thromboxane A2 metabolic pathway . The enzymes it interacts with include 11-OH-dehydrogenase, which facilitates its formation .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 11-Dehydro-thromboxane B2 involves the enzymatic conversion of thromboxane B2. Thromboxane B2 is first produced from thromboxane A2, which is generated from arachidonic acid by the action of cyclooxygenase-1 (COX-1) and thromboxane synthase. Thromboxane B2 is then metabolized to 11-Dehydro-thromboxane B2 through the action of 11-hydroxy dehydrogenase .

Industrial Production Methods: Industrial production of 11-Dehydro-thromboxane B2 typically involves the extraction and purification of the compound from biological samples, such as urine or blood plasma. This process includes solid-phase extraction and chromatographic techniques to isolate and quantify the compound .

化学反应分析

Types of Reactions: 11-Dehydro-thromboxane B2 undergoes various chemical reactions, including oxidation and reduction. The primary reaction involves the dehydrogenation of thromboxane B2 at the C11 position to form 11-Dehydro-thromboxane B2 .

Common Reagents and Conditions:

    Oxidation: Enzymatic oxidation using 11-hydroxy dehydrogenase.

    Reduction: Chemical reduction using reducing agents such as sodium borohydride.

Major Products Formed: The major product formed from the oxidation of thromboxane B2 is 11-Dehydro-thromboxane B2. Further metabolism can produce other minor metabolites, including 2,3-dinor-thromboxane B2 .

相似化合物的比较

Uniqueness: 11-Dehydro-thromboxane B2 is unique in its stability and its role as a reliable biomarker for thromboxane A2 activity. Unlike thromboxane A2, which has a very short half-life, 11-Dehydro-thromboxane B2 is more stable and can be easily measured in biological samples, making it an essential tool for monitoring platelet function and the effectiveness of antiplatelet therapies .

生物活性

11-Dehydro-thromboxane B2 (11-dTXB2) is a significant metabolite of thromboxane A2 (TXA2), a potent eicosanoid involved in various physiological processes, including platelet aggregation, vasoconstriction, and inflammation. Understanding the biological activity of 11-dTXB2 is crucial for its implications in cardiovascular diseases, metabolic syndromes, and other pathophysiological conditions.

1. Formation and Metabolism

11-dTXB2 is formed from the hydrolysis of TXB2, which itself is derived from TXA2 through enzymatic pathways involving cyclooxygenase (COX) and thromboxane synthase. The half-life of 11-dTXB2 in plasma is approximately 45 minutes, making it a stable indicator of TXA2 synthesis in vivo .

The production of 11-dTXB2 occurs primarily in platelets and other cells responding to stimuli such as vascular injury or inflammation. Its measurement can provide insights into the activation state of platelets and the overall thromboxane biosynthesis in the body.

Cardiovascular Diseases

Research indicates that urinary levels of 11-dTXB2 are elevated in various cardiovascular conditions, including atherosclerosis, myocardial infarction, and diabetes mellitus. For instance, a study involving aspirin-naive males with metabolic syndrome found that two-thirds had elevated urinary 11-dTXB2 levels, which correlated with increased cardiovascular risk factors such as homocysteine levels and high-sensitivity C-reactive protein (hs-CRP) .

Table 1: Urinary 11-Dehydro-Thromboxane B2 Levels in Patients with Metabolic Syndrome

11-Dehydro-TXB2 Level (pg/mg Creatinine) Number of Patients Mean ± SD Range ESC SCORE ≥ 5%
All Levels823453 ± 2010494 – 12,22416
< 2500271668 ± 606494 – 24335
2500 ≤ Level ≤ 10,000534064 ± 12832583 – 892710
> 10,000211,353 ± 123110,483 – 12,2241

This table demonstrates the significant variation in urinary levels of 11-dTXB2 among patients with metabolic syndrome and highlights its potential as a biomarker for assessing cardiovascular risk.

Diabetes and Thromboxane Activity

In diabetic patients, elevated levels of urinary 11-dTXB2 have been linked to increased risks of serious vascular events. A study indicated that chronic treatment with low-dose aspirin could reduce urinary excretion of this metabolite by approximately 70-80%, suggesting its role as a therapeutic target in managing thromboxane-related complications in diabetes .

3. Research Findings and Case Studies

Several studies have reinforced the importance of measuring urinary excretion of 11-dTXB2 as a non-invasive biomarker for assessing platelet activation and thromboxane biosynthesis:

  • Case Study: Aspirin Efficacy : In patients treated with low-dose aspirin, urinary levels of 11-dTXB2 were significantly reduced, indicating effective inhibition of TXA2 production. This reduction was associated with decreased incidence rates of thrombotic events .
  • Clinical Observations : Elevated levels of urinary 11-dTXB2 were observed in patients post-stroke and those with chronic obstructive pulmonary disease (COPD), underscoring its relevance in inflammatory conditions .

4. Conclusion

The biological activity of 11-dehydro-thromboxane B2 serves as an essential marker for assessing thromboxane A2 biosynthesis and platelet activation in various clinical contexts. Its elevation is associated with significant cardiovascular risks and inflammatory diseases. Future research should focus on standardizing measurement techniques and exploring therapeutic interventions targeting thromboxane pathways to mitigate associated health risks.

属性

IUPAC Name

(Z)-7-[(2R,3S,4S)-4-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-6-oxooxan-3-yl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h4,7,12-13,15-18,21-22H,2-3,5-6,8-11,14H2,1H3,(H,23,24)/b7-4-,13-12+/t15-,16-,17-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYIVXDPWBUJBQ-UHHGALCXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(C(CC(=O)O1)O)CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC(=O)O1)O)C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67910-12-7
Record name 11-Dehydro-TXB2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67910-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11-DEHYDROTHROMBOXANE B2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJ6ST9UG7C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11-Dehydro-thromboxane B2
Reactant of Route 2
11-Dehydro-thromboxane B2
Reactant of Route 3
11-Dehydro-thromboxane B2
Reactant of Route 4
11-Dehydro-thromboxane B2
Reactant of Route 5
11-Dehydro-thromboxane B2
Reactant of Route 6
11-Dehydro-thromboxane B2
Customer
Q & A

Q1: How is 11-dehydro-TXB2 linked to platelet activation and why is it considered a valuable biomarker?

A: 11-Dehydro-TXB2 is formed primarily through the metabolism of TXA2, a product of the COX-1 pathway in activated platelets [, , , , ]. Measuring urinary 11-dehydro-TXB2 levels provides a more stable and reliable reflection of TXA2 production in the body compared to directly measuring the short-lived TXA2 [, , ]. Elevated 11-dehydro-TXB2 levels have been detected in conditions associated with increased platelet activity such as cardiovascular diseases [, , , , , ], diabetes [], preeclampsia [], and mastocytosis [].

Q2: How do researchers measure 11-dehydro-TXB2 levels and what are the challenges associated with these methods?

A: Researchers primarily measure urinary 11-dehydro-TXB2 levels using immunoassays, such as ELISA or radioimmunoassay (RIA) [, , , , , , , , , ]. Gas chromatography-mass spectrometry (GC-MS) provides a highly accurate alternative but is more technically demanding [, ].

Q3: Aspirin is a known inhibitor of TXA2 production. How can 11-dehydro-TXB2 be used to assess aspirin responsiveness?

A: Aspirin's antiplatelet effect stems from its irreversible inhibition of COX-1, the enzyme responsible for TXA2 synthesis [, , ]. Measuring urinary 11-dehydro-TXB2 levels after aspirin administration allows for the assessment of aspirin's effectiveness in suppressing TXA2 production [, , , , , , ]. Individuals exhibiting high 11-dehydro-TXB2 levels despite aspirin therapy are often classified as "aspirin resistant" and may be at increased risk of cardiovascular events [, , , , ].

Q4: Beyond cardiovascular disease, in what other conditions has 11-dehydro-TXB2 shown potential as a biomarker?

A4: Research suggests that 11-dehydro-TXB2 could be a useful biomarker in a range of conditions:

  • Preeclampsia: Elevated levels in early pregnancy may indicate increased risk, and monitoring 11-dehydro-TXB2 could guide aspirin treatment decisions [].
  • Mastocytosis: Patients often exhibit elevated 11-dehydro-TXB2, suggesting a potential role for thromboxane in mast cell-mediated inflammation [].
  • COPD: Higher urinary 11-dehydro-TXB2 levels are associated with worse respiratory symptoms, health status, and quality of life in COPD patients [].
  • Tinnitus: Patients with tinnitus show higher plasma 11-dehydro-TXB2 levels compared to controls, suggesting a possible link between platelet activity and this condition [, ].

Q5: What are the future directions for research on 11-dehydro-TXB2?

A5: Future research should focus on:

  • Standardizing 11-dehydro-TXB2 assays: This will allow for more reliable comparisons across studies and improve the biomarker's clinical utility [, ].
  • Identifying sources of 11-dehydro-TXB2 beyond platelets: This will enable a more nuanced understanding of its role in various diseases [].
  • Investigating 11-dehydro-TXB2 as a therapeutic target: Developing drugs that specifically inhibit its production or signaling pathways could offer new treatment avenues for inflammatory and cardiovascular diseases [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。